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molecular formula C9H6F3NOS B8581918 1-Isothiocyanato-4-(2,2,2-trifluoroethoxy)benzene

1-Isothiocyanato-4-(2,2,2-trifluoroethoxy)benzene

Cat. No. B8581918
M. Wt: 233.21 g/mol
InChI Key: FOJARVCSYVSZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09023858B2

Procedure details

4-(2,2,2-Trifluoroethoxy)aniline (10 g) was dissolved in tetrahydrofuran (100 ml), 6M hydrochloric acid (9 ml) was added thereto, and the mixture was cooled to −5° C. A solution of thiophosgene (4.01 ml) in tetrahydrofuran (20 ml) was added dropwise thereto over 5 min, and the mixture was stirred at −5° C. for 10 min. Saturated aqueous sodium hydrogen carbonate solution (125 ml) was poured into the mixture, and the mixture was extracted twice with ethyl acetate (200 ml). The extracted layers were combined, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, the obtained brown crude product was purified by silica gel column chromatography, and the obtained pale-yellow solid was washed with hexane to give the title compound (10.7 g) as white crystals.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
4.01 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
125 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[CH2:3][O:4][C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1.Cl.[C:15](Cl)(Cl)=[S:16].C(=O)([O-])O.[Na+]>O1CCCC1>[N:9]([C:8]1[CH:10]=[CH:11][C:5]([O:4][CH2:3][C:2]([F:12])([F:13])[F:1])=[CH:6][CH:7]=1)=[C:15]=[S:16] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(COC1=CC=C(N)C=C1)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4.01 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
125 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −5° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate (200 ml)
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained brown crude product was purified by silica gel column chromatography
WASH
Type
WASH
Details
the obtained pale-yellow solid was washed with hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N(=C=S)C1=CC=C(C=C1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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